molecular formula C17H24N4O2S B13860502 tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate

tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B13860502
M. Wt: 348.5 g/mol
InChI Key: RCKZTWURANODDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate involves several steps. One common method includes the reaction of 6-ethylthieno[3,2-d]pyrimidine with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C). The mixture is stirred under a hydrogen atmosphere for several hours to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate is used in various scientific research fields, including:

    Chemistry: As an intermediate in organic synthesis and for studying reaction mechanisms.

    Biology: In the development of biochemical assays and as a probe for studying biological pathways.

    Medicine: For investigating potential therapeutic targets and drug development.

    Industry: In the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathwaysThese interactions can modulate the activity of the target proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the thieno[3,2-d]pyrimidine ring system and the tert-butyl piperazine carboxylate moiety. These structural elements confer distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C17H24N4O2S

Molecular Weight

348.5 g/mol

IUPAC Name

tert-butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H24N4O2S/c1-5-12-10-13-14(24-12)15(19-11-18-13)20-6-8-21(9-7-20)16(22)23-17(2,3)4/h10-11H,5-9H2,1-4H3

InChI Key

RCKZTWURANODDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)C(=NC=N2)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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